molecular formula C12H13F3O2 B1337760 Tert-butyl 4-(trifluoromethyl)benzoate CAS No. 196934-20-0

Tert-butyl 4-(trifluoromethyl)benzoate

Cat. No.: B1337760
CAS No.: 196934-20-0
M. Wt: 246.22 g/mol
InChI Key: PIEAJQRJRYBARO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is characterized by the presence of a trifluoromethyl group attached to a benzoate moiety, with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

4-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 4-(trifluoromethyl)benzoate+water\text{4-(trifluoromethyl)benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 4-(trifluoromethyl)benzoate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 4-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the agrochemical industry, this compound is investigated for its potential as a pesticide or herbicide intermediate. Its stability and reactivity make it suitable for various formulations .

Mechanism of Action

The mechanism of action of tert-butyl 4-(trifluoromethyl)benzoate depends on its application. In biological systems, the trifluoromethyl group can interact with specific enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on molecular targets and pathways .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the ester functionality.

    Tert-butyl benzoate: Lacks the trifluoromethyl group but has a similar ester structure.

Uniqueness: Tert-butyl 4-(trifluoromethyl)benzoate is unique due to the combination of the trifluoromethyl group and the tert-butyl ester. This combination imparts distinct electronic and steric properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEAJQRJRYBARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443796
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196934-20-0
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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